molecular formula C15H22N2O4S B4543999 3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4543999
M. Wt: 326.4 g/mol
InChI Key: CUONWSFVELJZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a methylsulfonyl piperazine moiety, and a propanone backbone

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Once the targets and mode of action are identified, it will be possible to describe these effects in detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through the reaction of a suitable phenol derivative with a methylating agent such as dimethyl sulfate.

    Introduction of the Piperazine Moiety: The piperazine ring can be synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Coupling of Intermediates: The methoxyphenyl intermediate and the piperazine intermediate are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propanal
  • 3-(4-Methoxyphenyl)propoxy]sulfonic acid

Uniqueness

3-(4-METHOXYPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-6-3-13(4-7-14)5-8-15(18)16-9-11-17(12-10-16)22(2,19)20/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONWSFVELJZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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